![molecular formula C17H15N3O2S B2784214 3-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886907-93-3](/img/structure/B2784214.png)

3-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

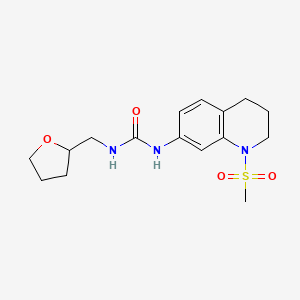

The compound you mentioned seems to be a derivative of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .

Synthesis Analysis

While specific synthesis information for your compound is not available, benzamide compounds are often synthesized starting from benzoic acid or its derivatives and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

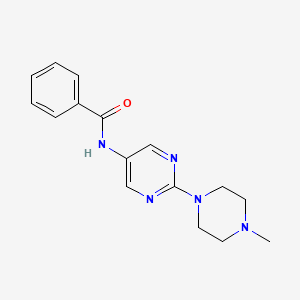

Molecular Structure Analysis

The molecular structure of benzamide derivatives is usually established based on physicochemical, elemental analysis, and spectral data .

Chemical Reactions Analysis

Benzamide derivatives have been found to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Physical And Chemical Properties Analysis

Benzamide is an organic compound with the chemical formula of C7H7NO. It appears as a white solid in powdered form, while in crystalline form, it appears as colorless crystals. It is slightly soluble in water, and soluble in many organic solvents .

Scientific Research Applications

Crystal Structure and Biological Studies

Compounds with the 1,3,4-oxadiazole moiety, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, have been synthesized and characterized by spectral studies and single crystal X-ray diffraction method. These compounds, showcasing intermolecular hydrogen bonds and quantified using Hirshfeld surfaces, have demonstrated potent antioxidant and antibacterial activities, particularly against Staphylococcus aureus (Subbulakshmi N. Karanth et al., 2019).

Anticancer Evaluation

Derivatives featuring the 1,3,4-oxadiazol-2-yl moiety have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines, including MCF-7, A549, Colo-205, and A2780. These studies reveal that some derivatives exhibit higher anticancer activities than reference drugs, indicating the potential therapeutic applications of these compounds (B. Ravinaik et al., 2021).

Anti-Inflammatory and Anti-Cancer Agents

Novel compounds incorporating the 1,3,4-oxadiazol-2-yl group have been synthesized and investigated for their anti-inflammatory and anti-cancer properties. This research exemplifies the multifaceted potential of compounds with this moiety in developing therapeutic agents (Madhavi Gangapuram et al., 2009).

Corrosion Inhibition Properties

Research into the application of 1,3,4-oxadiazole derivatives for corrosion inhibition has highlighted their effectiveness in protecting mild steel in sulphuric acid environments. These studies focus on physicochemical and theoretical analyses to understand the mechanism of action, demonstrating the compounds' utility beyond biological applications (P. Ammal et al., 2018).

Synthesis and Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides, including those with 1,3,4-oxadiazol-2-yl groups, has been explored for their cardiac electrophysiological activities. These studies contribute to the development of new therapeutic agents for arrhythmias, showcasing the broad scientific interest in compounds with this structural feature (T. K. Morgan et al., 1990).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-11-6-5-7-12(10-11)15(21)18-17-20-19-16(22-17)13-8-3-4-9-14(13)23-2/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKARDDPPIDMKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-dimethylphenyl)sulfonyl]-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2784137.png)

![2'-Amino-1-butyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2784138.png)

![6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784149.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide](/img/structure/B2784151.png)

![4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2784154.png)